molecular formula C6H12ClNO B2477843 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride CAS No. 2253632-53-8

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride

Cat. No.: B2477843
CAS No.: 2253632-53-8
M. Wt: 149.62
InChI Key: ZHIHVRYBBQUMNP-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a bicyclic amine derivative, characterized by its unique oxabicyclo structure, which includes an oxygen atom in the bicyclic ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties.

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves the reaction of a suitable bicyclic precursor with an amine source under controlled conditions. One common method involves the use of 7-oxabicyclo[2.2.1]heptane derivatives, which are reacted with amine reagents in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is unique due to its specific amine substitution and hydrochloride salt form, which confer distinct chemical and physical properties. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIHVRYBBQUMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1OC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-53-8
Record name 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
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